N-(2,5-dimethylphenyl)-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide
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Overview
Description
N-(2,5-dimethylphenyl)-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline core, sulfonamide group, and multiple methyl substitutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the quinoline derivative with sulfonyl chloride in the presence of a base such as pyridine.
Methylation: The final step involves the methylation of the quinoline derivative using methyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, Friedel-Crafts catalysts, varying temperatures and solvents.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated quinoline derivatives, alkylated or acylated products.
Scientific Research Applications
N-(2,5-dimethylphenyl)-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as DNA replication or protein synthesis.
Pathways Involved: It can interfere with metabolic pathways, leading to the inhibition of cell growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethylphenyl)thioureido Acid Derivatives: These compounds share a similar phenyl group but differ in their core structure and functional groups.
Quinoline Derivatives: Compounds like chloroquine and quinine, which have a quinoline core but different substituents and functional groups.
Uniqueness
N-(2,5-dimethylphenyl)-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide is unique due to its specific combination of a quinoline core, sulfonamide group, and multiple methyl substitutions, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-4,8-dimethyl-2-oxo-1H-quinoline-6-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-11-5-6-12(2)17(7-11)21-25(23,24)15-8-14(4)19-16(10-15)13(3)9-18(22)20-19/h5-10,21H,1-4H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIIRXDPUOXMDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC3=C(C(=C2)C)NC(=O)C=C3C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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